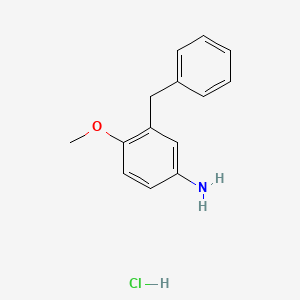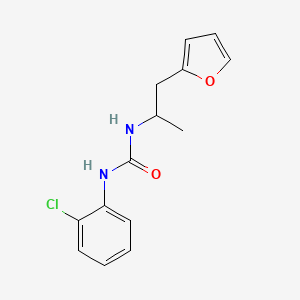![molecular formula C18H20N6 B3011304 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2415539-90-9](/img/structure/B3011304.png)
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, also known as DMXAA, is a small molecule drug that has been the focus of extensive scientific research due to its potential therapeutic applications. DMXAA was initially developed as an anticancer agent, but its mechanism of action and biochemical effects have been found to have broader implications. In
作用机制
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline's mechanism of action involves the activation of the STING pathway, which leads to the production of type I interferons and other cytokines. The STING pathway is a key component of the innate immune system, and its activation leads to the induction of an antiviral and antitumor response. This compound has been shown to selectively activate STING in tumor cells, leading to the production of cytokines and chemokines that induce tumor cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including interferons, tumor necrosis factor-alpha, and interleukin-6. This compound has also been found to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage in tumor cells. In addition, this compound has been shown to increase vascular permeability, leading to increased tumor cell death.
实验室实验的优点和局限性
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. This compound has been extensively studied in animal models, and its mechanism of action is well understood. However, this compound has several limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. This compound has also been found to have species-specific effects, which can limit its use in some animal models.
未来方向
For 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline research include the development of new synthetic methods, the development of new formulations, and the use of this compound in personalized medicine.
合成方法
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can be synthesized through a multistep process involving the reaction of 2,3-dichloroquinoxaline with 2,6-dimethyl-4-pyrimidinamine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation steps. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.
科学研究应用
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to have anti-tumor effects in several animal models, including lung, breast, and colon cancer. This compound has been shown to activate the immune system, leading to the production of cytokines and chemokines that induce tumor cell death. This compound has also been studied for its potential use in combination with other anticancer agents, as well as in the treatment of other diseases, such as infectious diseases and inflammatory disorders.
属性
IUPAC Name |
2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-11-17(21-14(2)20-13)23-7-9-24(10-8-23)18-12-19-15-5-3-4-6-16(15)22-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPGDODFMSQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-ethyl-5-((1-hydroxybutan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011228.png)


![4-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B3011232.png)

![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)



![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)
![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)
